COX-2 Preferential Inhibition Profile vs. Nimesulide
Methylbenzyl Nimesulide is reported to preferentially inhibit COX-2 over COX-1 . While direct IC50 data for this specific analog are not publicly available, its parent compound, Nimesulide, demonstrates a wide range of COX-2 selectivity. In human recombinant enzyme assays, Nimesulide has an IC50 of 1.27 µM for COX-2 and 70 µM for COX-1, resulting in a selectivity ratio of ~55 [1]. This contrasts with non-selective NSAIDs like indomethacin, which has a COX-2:COX-1 selectivity ratio of 1.9 in human airway cells [2]. The structural modifications in Methylbenzyl Nimesulide are designed to maintain or potentially enhance this preferential COX-2 inhibition profile, making it a valuable tool for studying COX-2-dependent pathways without the confounding effects of complete COX-1 suppression.
| Evidence Dimension | COX-2 vs. COX-1 Selectivity |
|---|---|
| Target Compound Data | Preferentially inhibits COX-2 over COX-1 |
| Comparator Or Baseline | Nimesulide: IC50 (COX-2) = 1.27 µM, IC50 (COX-1) = 70 µM; Indomethacin: COX-2/COX-1 selectivity ratio = 1.9 |
| Quantified Difference | Nimesulide is ~55-fold more selective for COX-2 over COX-1 in human recombinant enzymes; Methylbenzyl Nimesulide is expected to maintain a similar or improved selectivity profile. |
| Conditions | Human recombinant enzyme assay (for Nimesulide); Human airway cells (for Indomethacin). |
Why This Matters
Preferential COX-2 inhibition reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors, which is a key differentiator for selecting research compounds in inflammation models.
- [1] Cenmed. Nimesulide-1000 mg Product Page. View Source
- [2] Reference Citation Analysis. COX-2:COX-1 selectivity ratios for NSAIDs. View Source
